2-amino-2-(4-bromophenyl)acetic Acid

Description

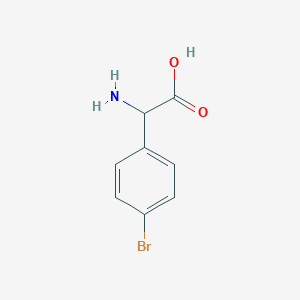

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(4-bromophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLQICUORRMFHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60991364 | |

| Record name | Amino(4-bromophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60991364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71079-03-3 | |

| Record name | Amino(4-bromophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60991364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-(4-bromophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-amino-2-(4-bromophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

(R)-2-amino-2-(4-bromophenyl)acetic acid, also known as (R)-4-bromophenylglycine, is a non-proteinogenic amino acid of significant interest in the pharmaceutical and chemical industries. Its importance lies in its function as a chiral building block for the synthesis of various bioactive molecules. The defined stereochemistry at the alpha-carbon is frequently crucial for the biological activity and safety profile of the final active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its properties, synthesis, and potential applications.

Core Chemical and Physical Properties

The fundamental properties of (R)-2-amino-2-(4-bromophenyl)acetic acid are summarized below. This data is essential for its identification, handling, and use in synthetic procedures.

| Property | Value |

| IUPAC Name | (2R)-2-amino-2-(4-bromophenyl)acetic acid[1] |

| Synonyms | (R)-2-(4-Bromophenyl)glycine, D-4-Bromophenylglycine[1] |

| CAS Number | 1260220-71-0[1] |

| Molecular Formula | C₈H₈BrNO₂[1] |

| Molecular Weight | 230.06 g/mol [1] |

| Appearance | White to off-white solid (typical) |

| Exact Mass | 228.97384 Da[1] |

| XLogP3 | -1[1] |

| Topological Polar Surface Area | 63.3 Ų[1] |

| Complexity | 166[1] |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (R)-2-amino-2-(4-bromophenyl)acetic acid is a critical step for its use as a chiral precursor. The most common strategies involve the synthesis of a racemic mixture followed by chiral resolution.

Racemic Synthesis via Strecker Synthesis

A prevalent method for synthesizing the racemic mixture of 2-amino-2-(4-bromophenyl)acetic acid is the Strecker synthesis. This method involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis.

-

Reaction: 4-bromobenzaldehyde is reacted with ammonium chloride and sodium cyanide in a suitable solvent, such as a mixture of water and methanol.

-

Hydrolysis: The resulting α-aminonitrile is then hydrolyzed, typically under acidic or basic conditions, to yield racemic this compound.

-

Isolation: The product is isolated by adjusting the pH of the solution to its isoelectric point, which causes the amino acid to precipitate. The precipitate is then collected by filtration and washed.

Chiral Resolution

Obtaining the desired (R)-enantiomer from the racemic mixture is a crucial step. Enzymatic kinetic resolution is a highly efficient and widely used method.

This method utilizes the stereoselectivity of an enzyme, such as an acylase, to selectively hydrolyze an N-acyl derivative of one enantiomer.

-

N-Acetylation: The racemic this compound is first N-acetylated to produce racemic N-acetyl-2-amino-2-(4-bromophenyl)acetic acid.

-

Enzymatic Hydrolysis: The racemic N-acetyl derivative is dissolved in a buffered aqueous solution. An acylase enzyme (e.g., from Aspergillus oryzae) is added.[2] The enzyme selectively hydrolyzes the N-acetyl group from the (S)-enantiomer, leaving the N-acetyl-(R)-amino acid unreacted.[2]

-

Separation: The resulting mixture contains the free (S)-amino acid and the N-acetyl-(R)-amino acid. These can be separated based on their different solubility properties at various pH values.

-

Deprotection: The isolated N-acetyl-(R)-2-amino-2-(4-bromophenyl)acetic acid is then chemically hydrolyzed (e.g., by heating with aqueous acid) to remove the acetyl group, yielding the pure (R)-2-amino-2-(4-bromophenyl)acetic acid.

Spectroscopic Data

While a publicly available, verified full set of spectra for (R)-2-amino-2-(4-bromophenyl)acetic acid is limited, the following tables summarize the expected spectroscopic data based on its chemical structure and data from analogous compounds.

¹H NMR (Proton NMR) Data (Expected)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 | Doublet | 2H | Aromatic (ortho to Br) |

| ~7.3 | Doublet | 2H | Aromatic (meta to Br) |

| ~5.0 | Singlet | 1H | α-CH |

| Variable | Broad | 3H | -NH₃⁺ |

Note: In D₂O, the -NH₃⁺ protons will exchange and the peak will disappear.

¹³C NMR (Carbon NMR) Data (Expected)

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (Carboxyl) |

| ~138 | Aromatic (C-CH) |

| ~132 | Aromatic (CH) |

| ~129 | Aromatic (CH) |

| ~122 | Aromatic (C-Br) |

| ~58 | α-C |

Infrared (IR) Spectroscopy (Expected)

| Wavenumber (cm⁻¹) | Assignment |

| 3100-2500 (broad) | O-H stretch (carboxylic acid), N-H stretch (ammonium) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | C=C stretch (aromatic ring) |

| ~1100 | C-N stretch |

| ~820 | C-H bend (para-substituted aromatic) |

Applications in Drug Development

The primary application of (R)-2-amino-2-(4-bromophenyl)acetic acid is as a chiral precursor in the synthesis of APIs. The stereochemistry of this building block is transferred to the final drug molecule, which is often critical for its therapeutic efficacy and for minimizing off-target effects. The bromo- and amino- functionalities provide versatile handles for further chemical modifications, such as cross-coupling reactions and amide bond formations.

Although specific APIs derived from this exact bromo-analog are not widely documented in public literature, its importance can be inferred from its chloro-analog, (R)-2-amino-2-(4-chlorophenyl)acetic acid, which is a key intermediate in the synthesis of the carbacephem antibiotic, loracarbef.[3] The bromo-analog serves a similar purpose, offering an alternative halogen for synthetic strategies that may require different reactivity, for instance in palladium-catalyzed cross-coupling reactions.

Conclusion

(R)-2-amino-2-(4-bromophenyl)acetic acid is a fundamentally important chiral building block in modern medicinal chemistry. Its enantiopure form is essential for the stereospecific synthesis of complex molecules where biological activity is dependent on a specific three-dimensional arrangement of atoms. A thorough understanding of its synthesis, purification, and chemical properties is crucial for researchers and drug development professionals involved in the creation of new therapeutics.

References

In-Depth Technical Guide: 2-Amino-2-(4-bromophenyl)acetic Acid

CAS Number: 71079-03-3

This technical guide provides a comprehensive overview of 2-amino-2-(4-bromophenyl)acetic acid, also known as 4-bromophenylglycine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a non-proteinogenic amino acid. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 71079-03-3 | [1][2] |

| Molecular Formula | C₈H₈BrNO₂ | [2] |

| Molecular Weight | 230.06 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | RS-4-Bromophenylglycine, α-Amino-4-bromobenzeneacetic acid, 2-(4-Bromophenyl)glycine | |

| Appearance | White solid | |

| Melting Point | 273-274 °C | |

| Boiling Point | 363.2 °C at 760 mmHg (Predicted) | |

| Density | 1.673 g/cm³ (Predicted) | |

| pKa | 1.81 (Predicted) | |

| InChI Key | APLQICUORRMFHY-UHFFFAOYSA-N | [1] |

| SMILES | NC(C1=CC=C(Br)C=C1)C(O)=O | [1] |

Synthesis

Proposed Synthetic Pathway: Strecker Synthesis

The synthesis of this compound can be envisioned to start from 4-bromobenzaldehyde.

Caption: Proposed Strecker synthesis pathway for this compound.

Generalized Experimental Protocol (Based on Strecker Synthesis)

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Step 1: Formation of α-Aminonitrile

-

In a well-ventilated fume hood, dissolve 4-bromobenzaldehyde in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Add a solution of ammonium chloride in aqueous ammonia to the cooled aldehyde solution while stirring.

-

Slowly add an aqueous solution of potassium cyanide dropwise to the reaction mixture, maintaining a low temperature.

-

Allow the reaction to stir at room temperature for several hours or until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

The resulting α-aminonitrile can be isolated by extraction with an organic solvent and subsequent removal of the solvent under reduced pressure.

Step 2: Hydrolysis of α-Aminonitrile

-

To the crude α-aminonitrile, add a strong acid (e.g., concentrated hydrochloric acid).

-

Heat the mixture to reflux for several hours to facilitate the hydrolysis of the nitrile group to a carboxylic acid.

-

After cooling the reaction mixture, the product may precipitate as its hydrochloride salt.

-

Collect the precipitate by filtration and wash with a small amount of cold water.

-

To obtain the free amino acid, dissolve the hydrochloride salt in water and adjust the pH to its isoelectric point (typically around pH 5-6) using a base (e.g., ammonium hydroxide).

-

The precipitated this compound can be collected by filtration, washed with cold water and ethanol, and dried.

Note: This synthesis involves the use of highly toxic cyanide salts and should only be performed by trained personnel in a well-equipped laboratory with appropriate safety precautions.

Biological Activity and Signaling Pathways

Extensive searches of the available scientific literature did not yield any specific information on the biological activity or the involvement of this compound in any signaling pathways.

However, a structurally related compound, 2-(4-bromophenyl)acetic acid (CAS 1878-68-8), which lacks the α-amino group, is known to be used as an intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory drugs.[5] It is also utilized in biochemical research to investigate the mechanisms of action of certain drugs.[5] It is crucial to note that the presence of the amino group in the target compound significantly alters its chemical and biological properties, and therefore, the applications of 2-(4-bromophenyl)acetic acid are not directly transferable.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and purification of this compound based on the Strecker synthesis.

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

This compound, with CAS number 71079-03-3, is a well-characterized compound in terms of its chemical and physical properties. While no specific biological activities have been reported in the literature, its structural similarity to other biologically active phenylglycine derivatives suggests it could be a valuable building block for medicinal chemistry and drug discovery programs. The Strecker synthesis provides a viable route for its preparation, although specific experimental details would require optimization. Further research is warranted to explore the potential pharmacological profile of this compound.

References

Synthesis of 2-Amino-2-(4-bromophenyl)acetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(4-bromophenyl)acetic acid, also known as 4-bromophenylglycine, is a non-proteinogenic α-amino acid of significant interest in the pharmaceutical and agrochemical industries. Its unique structure, featuring a bromine-substituted aromatic ring, makes it a valuable chiral building block for the synthesis of a variety of bioactive molecules. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on detailed experimental protocols, comparative quantitative data, and workflow visualizations to support researchers in their synthetic endeavors. The methodologies covered include classical racemic syntheses and modern asymmetric approaches, which are critical for the production of enantiomerically pure forms required for many applications.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches: classical methods that produce a racemic mixture of the amino acid, and asymmetric methods that yield enantiomerically enriched or pure products. The choice of method depends on the specific requirements of the final application, with pharmaceuticals typically demanding high enantiopurity.

Racemic Synthesis Methods

Two classical and widely employed methods for the synthesis of racemic α-amino acids are the Strecker synthesis and the Bucherer-Bergs reaction. Both methods utilize the readily available starting material, 4-bromobenzaldehyde.

-

Strecker Synthesis: This is a two-step process that begins with the formation of an α-aminonitrile from an aldehyde, followed by hydrolysis to the corresponding amino acid.[1][2] The reaction involves the treatment of 4-bromobenzaldehyde with a source of ammonia and cyanide.[3]

-

Bucherer-Bergs Reaction: This one-pot reaction converts an aldehyde or ketone into a hydantoin, which is a cyclic diamide.[4][5] The resulting 5-(4-bromophenyl)hydantoin can then be hydrolyzed to afford the desired α-amino acid.[6][7]

Asymmetric Synthesis Methods

For applications in drug development, the synthesis of enantiomerically pure this compound is often required. The main strategies for achieving this include:

-

Asymmetric Strecker Synthesis using a Chiral Auxiliary: This method introduces a chiral element during the Strecker reaction to control the stereochemical outcome. A chiral amine is used instead of ammonia, leading to the formation of a diastereomeric mixture of α-aminonitriles, which can then be separated.

-

Chemoenzymatic Synthesis: This approach combines chemical synthesis with enzymatic resolution. A racemic mixture of an intermediate, such as an α-aminonitrile or a hydantoin, is subjected to an enantioselective enzymatic transformation to yield the desired enantiomer of the final product.

Quantitative Data Summary

The following tables provide a summary of the quantitative data associated with the different synthetic methods for this compound and its intermediates. This allows for a direct comparison of the efficiency of each approach.

Table 1: Racemic Synthesis of this compound

| Method | Starting Material | Intermediate | Overall Yield (%) | Key Reagents |

| Strecker Synthesis | 4-Bromobenzaldehyde | 2-Amino-2-(4-bromophenyl)acetonitrile | Varies | NH4Cl, KCN |

| Bucherer-Bergs Reaction | 4-Bromobenzaldehyde | 5-(4-Bromophenyl)hydantoin | Varies | (NH4)2CO3, KCN |

Table 2: Asymmetric Synthesis of this compound

| Method | Chiral Source | Intermediate | Yield (%) | Diastereomeric/Enantiomeric Excess | Key Reagents |

| Asymmetric Strecker | (R)-Phenylglycine amide | Diastereomeric α-aminonitriles | 76-93 (for aminonitrile) | >99:1 dr | NaCN, NH4OAc |

| Chemoenzymatic (Nitrilase) | Nitrilase enzyme | (R)-2-Amino-2-phenylacetic acid | up to 81 | ≥95% ee | Benzaldehyde, KCN, NH4Cl |

Experimental Protocols

Protocol 1: Strecker Synthesis of Racemic this compound

Step 1: Synthesis of 2-Amino-2-(4-bromophenyl)acetonitrile

-

In a well-ventilated fume hood, a solution of ammonium chloride (1.2 eq) in water is prepared.

-

To this solution, 4-bromobenzaldehyde (1.0 eq) is added, followed by the dropwise addition of an aqueous solution of potassium cyanide (1.1 eq) while maintaining the temperature at 0-5 °C with an ice bath.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The resulting precipitate of 2-amino-2-(4-bromophenyl)acetonitrile is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Hydrolysis to this compound

-

The crude α-aminonitrile is suspended in concentrated hydrochloric acid (excess).

-

The mixture is heated to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).

-

The solution is cooled to room temperature and the excess acid is removed under reduced pressure.

-

The residue is dissolved in a minimum amount of water and the pH is adjusted to the isoelectric point (around 6) with a base (e.g., aqueous ammonia).

-

The precipitated racemic this compound is collected by filtration, washed with cold water and ethanol, and dried.

Protocol 2: Bucherer-Bergs Synthesis of Racemic this compound

Step 1: Synthesis of 5-(4-Bromophenyl)hydantoin

-

In a round-bottom flask, 4-bromobenzaldehyde (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq) are suspended in a mixture of ethanol and water (1:1 v/v).[4]

-

The mixture is heated to 60-70 °C with stirring for 4-8 hours.[7]

-

The reaction mixture is then cooled to room temperature, and the precipitated 5-(4-bromophenyl)hydantoin is collected by filtration.[6]

-

The crude product is washed with water and can be recrystallized from ethanol or water to afford the pure hydantoin.

Step 2: Hydrolysis to this compound

-

The 5-(4-bromophenyl)hydantoin is suspended in an aqueous solution of a strong base (e.g., 2-4 M NaOH).

-

The mixture is heated to reflux for 12-24 hours.

-

After cooling, the solution is acidified with a strong acid (e.g., HCl) to the isoelectric point (pH ~6).

-

The precipitated racemic this compound is collected by filtration, washed with cold water, and dried.

Protocol 3: Asymmetric Strecker Synthesis using (R)-Phenylglycine Amide

Step 1: Diastereoselective Synthesis of α-Aminonitriles

-

To a solution of (R)-phenylglycine amide (1.0 eq) in a suitable solvent (e.g., methanol), 4-bromobenzaldehyde (1.0 eq) and ammonium acetate (1.2 eq) are added.

-

The mixture is stirred at room temperature for 30 minutes.

-

A solution of sodium cyanide (1.2 eq) in water is added dropwise, and the reaction is stirred at room temperature for 24-48 hours.

-

The precipitated diastereomerically enriched α-aminonitrile is collected by filtration and washed with a cold methanol/water mixture.

Step 2: Hydrolysis and Removal of Chiral Auxiliary

-

The diastereomerically pure α-aminonitrile is suspended in 6 M HCl and heated to reflux for 8-12 hours.

-

The reaction mixture is cooled, and the precipitated chiral auxiliary hydrochloride is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the residue is dissolved in water.

-

The pH is adjusted to the isoelectric point to precipitate the enantiomerically enriched this compound, which is then collected by filtration, washed, and dried.

Signaling Pathways and Experimental Workflows

References

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI [encyclopedia.pub]

An In-depth Technical Guide to the Solubility of 2-amino-2-(4-bromophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-amino-2-(4-bromophenyl)acetic acid. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the compound's physicochemical properties, predicted solubility behavior based on its chemical structure, and a detailed experimental protocol for determining its solubility.

Introduction

This compound, also known as 4-bromophenylglycine, is a non-proteinogenic amino acid. Its structure, featuring a bromine-substituted phenyl group attached to the alpha-carbon of glycine, makes it a valuable building block in the synthesis of various pharmaceutical compounds and other complex organic molecules. Understanding its solubility is crucial for applications in drug design, process chemistry, and formulation development.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. This data is essential for designing and interpreting solubility experiments.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO₂ | [1][2] |

| Molecular Weight | 230.06 g/mol | [1][2] |

| CAS Number | 71079-03-3 | [1][2] |

| Melting Point | 273-274 °C | [3] |

| Boiling Point (Predicted) | 363.2 ± 32.0 °C | [3] |

| Density (Predicted) | 1.673 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 1.81 ± 0.10 |

Solubility Profile

Currently, there is no specific quantitative data available in the scientific literature for the solubility of this compound in various solvents. However, based on its zwitterionic amino acid structure, a qualitative solubility profile can be predicted.

Aqueous Solubility:

Like other amino acids, this compound is expected to exhibit pH-dependent solubility in aqueous solutions.

-

At its Isoelectric Point (pI): The molecule will exist as a zwitterion with a net neutral charge, leading to minimal aqueous solubility due to strong intermolecular electrostatic interactions in the solid state.

-

In Acidic Solutions (pH < pI): The amino group will be protonated (-NH₃⁺), resulting in a net positive charge and increased solubility as the cationic salt.

-

In Alkaline Solutions (pH > pI): The carboxylic acid group will be deprotonated (-COO⁻), leading to a net negative charge and enhanced solubility as the anionic salt.

Organic Solvent Solubility:

The solubility in organic solvents is expected to be generally low, particularly in non-polar solvents, due to the polar nature of the amino and carboxylic acid groups. It may exhibit some solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4][5][6][7] The following is a detailed protocol that can be employed to determine the solubility of this compound.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or incubator with shaking capabilities, capable of maintaining a constant temperature

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several glass vials. A visual excess of solid should remain at the bottom of the vials.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the filtered sample solutions and the standard solutions using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

HPLC-UV: This is the preferred method due to its specificity and sensitivity. A C18 column is often suitable for such compounds. The mobile phase composition will need to be optimized.

-

UV-Vis Spectrophotometry: Determine the wavelength of maximum absorbance (λmax) for the compound in the chosen solvent.

-

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of this compound in the filtered sample solutions. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Visualizations

The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

References

Navigating the Safe Handling of 2-amino-2-(4-bromophenyl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive safety and handling protocols for 2-amino-2-(4-bromophenyl)acetic acid, a compound of significant interest in pharmaceutical research and development. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental work. This document synthesizes available safety data to offer a robust framework for risk assessment and management when working with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this chemical are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]

GHS Hazard Statements:

Signal Word: Warning

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is essential for proper storage and handling.

| Property | Value |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol [2][3][4] |

| CAS Number | 71079-03-3[2][4][5] |

| Appearance | Light yellow powder/solid[6] |

| Melting Point | 112 - 114 °C (for p-Bromophenylacetic acid)[7] |

| Boiling Point | 363.2°C at 760 mmHg |

| Solubility | Slightly soluble in water.[6] |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are paramount in minimizing exposure to this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area.[8]

-

For procedures that may generate dust, a certified chemical fume hood is required.[9][10]

-

Eyewash stations and safety showers must be readily accessible in the immediate work area.[7][10]

Personal Protective Equipment (PPE)

| PPE Type | Specifications |

| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[11][12] |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[9][10] |

| Respiratory Protection | If dust is generated or ventilation is inadequate, use a NIOSH-approved N95 dust mask or a higher-level respirator.[9][10] |

Safe Handling and Storage

Proper handling and storage procedures are crucial to prevent accidents and maintain the chemical's stability.

Handling

Storage

-

Keep the container tightly closed when not in use.[6][8][12]

-

Store away from incompatible materials, such as strong oxidizing agents.[6]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][6][11][12] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[3][6][11] |

| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][6][8] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][8] |

Accidental Release and Firefighting Measures

Accidental Release

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection, to avoid dust inhalation and contact with the substance.[3][8][11]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains, as discharge into the environment must be avoided.[3]

-

Containment and Cleanup: Sweep up the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust.[7][13]

Firefighting

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[3][11][12]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides, nitrogen oxides, and hydrogen bromide.[6][7][8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][6][11][12]

Disposal Considerations

This compound and its containers must be treated as hazardous waste.

-

Disposal Method: Dispose of this material and its container at a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[12] Do not dispose of it down the drain or in regular trash.[9]

-

Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[12]

-

Regulatory Compliance: Adhere to all local, state, and federal regulations for chemical waste disposal.[9]

Toxicological Information

Detailed toxicological studies for this compound are not widely available in the public domain. The hazard classifications are based on data from similar compounds and computational predictions.

Acute Toxicity:

-

No specific acute toxicity data is available for this compound. However, related compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[14][15]

Experimental Protocols:

-

Detailed methodologies for specific toxicological experiments on this compound are not provided in the reviewed safety data sheets. The information is generally reported as "no data available."[3][6][12]

Visualized Workflows and Relationships

To further aid in the safe handling of this compound, the following diagrams illustrate key processes and logical relationships.

References

- 1. chemical-label.com [chemical-label.com]

- 2. This compound | C8H8BrNO2 | CID 2764157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 71079-03-3 [amp.chemicalbook.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. echemi.com [echemi.com]

- 12. echemi.com [echemi.com]

- 13. aaronchem.com [aaronchem.com]

- 14. enamine.enamine.net [enamine.enamine.net]

- 15. synzeal.com [synzeal.com]

A Technical Guide to 2-Amino-2-(4-bromophenyl)acetic Acid for Researchers and Drug Development Professionals

An In-depth Overview of Commercial Suppliers, Quality Specifications, and Synthetic Applications

This technical guide provides a comprehensive overview of 2-amino-2-(4-bromophenyl)acetic acid, a non-proteinogenic amino acid of significant interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on commercial suppliers, key quality parameters, and a detailed protocol for its incorporation into peptide synthesis.

Introduction

This compound, also known as 4-bromophenylglycine, is an unnatural amino acid that serves as a valuable building block in medicinal chemistry. The presence of the bromophenyl moiety introduces unique steric and electronic properties into peptides and small molecules, which can enhance biological activity, improve metabolic stability, and provide a handle for further chemical modification through cross-coupling reactions.[1] Its incorporation into peptide sequences is a recognized strategy for modulating protein-protein interactions and developing novel therapeutic agents.[2]

Commercial Suppliers and Quantitative Data

A variety of chemical suppliers offer this compound for research and development purposes. While lot-specific data may vary, the following table summarizes typical specifications and available information from prominent commercial vendors. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for the most accurate data.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Specification |

| Santa Cruz Biotechnology | 71079-03-3 | C₈H₈BrNO₂ | 230.06 | Refer to CoA |

| Oakwood Chemical | 71079-03-3 | C₈H₈BrNO₂ | 230.06 | 95% |

| ChemUniverse | 71079-03-3 | C₈H₈BrNO₂ | 230.06 | 95%[3] |

Note: Purity is a critical parameter and is typically determined by methods such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A Certificate of Analysis will provide detailed results from the quality control testing of a specific batch.[4]

Physicochemical Properties

The following data has been compiled from publicly available resources and provides general physicochemical properties of this compound.

| Property | Value | Source |

| Melting Point | 273-274 °C | ECHEMI[5] |

| Density | 1.7 g/cm³ | ECHEMI[5] |

| Polar Surface Area | 63.3 Ų | PubChem[6] |

| XLogP3 | 1.5 | PubChem[6] |

Experimental Protocol: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of non-proteinogenic amino acids like this compound into a growing peptide chain is most commonly achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[7] A critical challenge with phenylglycine derivatives is the susceptibility of the α-proton to epimerization under the basic conditions of the coupling step.[8] Therefore, the choice of coupling reagents and base is crucial to maintain stereochemical integrity.[9]

The following is an adapted protocol for the manual incorporation of Fmoc-protected this compound into a peptide sequence. This protocol is based on established methods for similar unnatural amino acids, such as D-4-chlorophenylglycine and 4-bromophenylalanine.[8][10]

Materials:

-

Fmoc-protected this compound

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Coupling Reagent: COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one)

-

Base: Tetramethylpropylene diamine (TMP) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (Note: Avoid standard bases like DIPEA which can increase racemization)

-

Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 10 minutes. Wash the resin thoroughly with DMF (5-7 times).

-

Amino Acid Activation and Coupling (Crucial Step for Minimizing Racemization):

-

In a separate vial, dissolve Fmoc-2-amino-2-(4-bromophenyl)acetic acid (3 equivalents relative to resin loading) and the coupling reagent (e.g., COMU or DEPBT, 3 equivalents) in DMF.

-

Add the non-nucleophilic base (e.g., TMP, 6 equivalents) to the activation mixture.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid is coupled, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Purification: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.

Mandatory Visualizations

The following diagrams illustrate key conceptual workflows relevant to the use of this compound in research.

Caption: Quality Control Workflow for this compound.

Caption: Workflow for Incorporating an Unnatural Amino Acid in SPPS.

References

- 1. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 2. benchchem.com [benchchem.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. Shipping Information [oakwoodchemical.com]

- 5. echemi.com [echemi.com]

- 6. This compound | C8H8BrNO2 | CID 2764157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-amino-2-(4-bromophenyl)acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-amino-2-(4-bromophenyl)acetic acid and its derivatives, crucial intermediates in the development of novel therapeutics. The content herein details established synthetic methodologies, presents comparative quantitative data, and elucidates the biological relevance of these compounds, particularly focusing on their potential as anticonvulsant agents.

Core Synthesis of this compound

The synthesis of the core scaffold, this compound, is predominantly achieved through two classical methods: the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways utilize the readily available starting material, 4-bromobenzaldehyde.

Strecker Synthesis

The Strecker synthesis is a two-step process that involves the formation of an α-aminonitrile from an aldehyde, followed by hydrolysis to yield the corresponding amino acid.[1][2] This method is versatile and can be adapted to produce a variety of α-amino acids.[3]

Step 1: Synthesis of 2-amino-2-(4-bromophenyl)acetonitrile

-

In a well-ventilated fume hood, a solution of ammonium chloride in aqueous ammonia is prepared.

-

A separate aqueous solution of sodium cyanide is prepared. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment and dispose of waste according to safety protocols.

-

4-bromobenzaldehyde is dissolved in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

The flask is cooled in an ice bath.

-

The ammonium chloride/ammonia solution is slowly added to the aldehyde solution with continuous stirring.

-

Following this, the sodium cyanide solution is added dropwise via the dropping funnel, maintaining a low temperature.

-

The reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature.

-

The resulting α-aminonitrile may precipitate out of the solution and can be collected by filtration.

Step 2: Hydrolysis of 2-amino-2-(4-bromophenyl)acetonitrile

-

The crude α-aminonitrile is suspended in a solution of a strong acid, typically aqueous hydrochloric acid.

-

The mixture is heated to reflux for several hours to facilitate the hydrolysis of the nitrile group to a carboxylic acid.

-

Upon cooling, the hydrochloride salt of this compound may precipitate.

-

The crude product is collected by filtration and can be purified by recrystallization.

-

To obtain the free amino acid, the hydrochloride salt is dissolved in water, and the pH is adjusted to its isoelectric point using a suitable base, causing the amino acid to precipitate.

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a one-pot synthesis that produces a hydantoin intermediate from a carbonyl compound, cyanide, and ammonium carbonate.[4][5] This hydantoin can then be hydrolyzed to the desired amino acid.

Step 1: Synthesis of 5-(4-bromophenyl)hydantoin

-

In a pressure-rated reaction vessel, 4-bromobenzaldehyde, potassium cyanide, and ammonium carbonate are combined in a solvent mixture, typically 50% aqueous ethanol.[4]

-

The vessel is sealed and heated to a temperature between 60-70°C for several hours with vigorous stirring.[6]

-

After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the 5-(4-bromophenyl)hydantoin.[5]

-

The crude hydantoin is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Hydrolysis of 5-(4-bromophenyl)hydantoin

-

The purified 5-(4-bromophenyl)hydantoin is suspended in an aqueous solution of a strong base, such as sodium hydroxide.

-

The mixture is heated to reflux for an extended period to effect the hydrolysis of the hydantoin ring.

-

After cooling, the reaction mixture is acidified to the isoelectric point of this compound, leading to its precipitation.

-

The final product is collected by filtration, washed with cold water, and dried.

Synthesis of this compound Derivatives

The core amino acid can be further functionalized to generate a diverse library of derivatives with potential therapeutic applications. Common derivatization strategies include N-acylation, esterification, and amidation.

N-Acyl Derivatives

N-acylation is a common method to modify the properties of the amino acid. For instance, N-Boc protection is often employed in peptide synthesis.

-

This compound is dissolved in a suitable solvent system, such as a mixture of dioxane and water.

-

A base, such as sodium hydroxide, is added to the solution.

-

Di-tert-butyl dicarbonate (Boc anhydride) is added portion-wise to the reaction mixture with vigorous stirring.

-

The reaction is allowed to proceed at room temperature for several hours.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is taken up in water and acidified with a mild acid, such as citric acid.

-

The N-Boc protected amino acid is extracted with an organic solvent like ethyl acetate.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the product.

Ester Derivatives

Esterification of the carboxylic acid moiety can be achieved using standard methods, such as Fischer esterification.

-

This compound is suspended in methanol.

-

A catalytic amount of a strong acid, such as sulfuric acid, is added.

-

The reaction mixture is heated to reflux for several hours.[7]

-

The excess methanol is removed by distillation.

-

The residue is worked up by partitioning between an organic solvent and a basic aqueous solution to neutralize the excess acid.

-

The organic layer is washed, dried, and concentrated to give the methyl ester derivative.[7]

Amide Derivatives

The carboxylic acid can be converted to an amide through coupling with various amines using standard peptide coupling reagents.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of this compound and its derivatives. Please note that yields can vary depending on the specific reaction conditions and scale.

| Synthesis Method | Starting Material | Intermediate | Product | Typical Yield (%) |

| Strecker Synthesis | 4-bromobenzaldehyde | 2-amino-2-(4-bromophenyl)acetonitrile | This compound | 60-75 |

| Bucherer-Bergs Reaction | 4-bromobenzaldehyde | 5-(4-bromophenyl)hydantoin | This compound | 70-85 |

| Derivative Type | Starting Material | Reagents | Product | Typical Yield (%) |

| N-Boc Derivative | This compound | Boc Anhydride, NaOH | N-Boc-2-amino-2-(4-bromophenyl)acetic acid | >90 |

| Methyl Ester | This compound | Methanol, H₂SO₄ | Methyl 2-amino-2-(4-bromophenyl)acetate | 85-95 |

| Acetamide Derivative | 2-bromo-N-(aryl)acetamide | Various amines | 2-amino-N-(aryl)acetamide derivatives | 60-80[8] |

Visualized Experimental Workflows and Signaling Pathways

Experimental Workflows

Caption: Workflow for the Strecker Synthesis of this compound.

Caption: Workflow for the Bucherer-Bergs Synthesis of this compound.

Postulated Signaling Pathway for Anticonvulsant Activity

Derivatives of phenylglycine have shown promise as anticonvulsant agents. Their mechanism of action is believed to be multi-modal, involving the modulation of key ion channels and receptors in the central nervous system.

Caption: Postulated mechanism of anticonvulsant action for phenylglycine derivatives.

Biological Significance and Drug Development Applications

This compound and its derivatives are of significant interest to the pharmaceutical industry. The presence of the bromine atom provides a handle for further chemical modification and can influence the pharmacokinetic and pharmacodynamic properties of the molecule.

Derivatives of this scaffold have been investigated for a range of biological activities, with anticonvulsant and antimicrobial properties being particularly noteworthy. The anticonvulsant activity is thought to arise from the modulation of neuronal excitability through interaction with voltage-gated sodium and calcium channels, as well as enhancement of inhibitory neurotransmission via GABAergic pathways.[9] The structural similarity of these compounds to endogenous amino acids may facilitate their interaction with biological targets.

The synthetic routes outlined in this guide provide a robust foundation for the generation of diverse chemical libraries based on the this compound scaffold, enabling further exploration of their therapeutic potential. The ability to synthesize enantiomerically pure versions of these compounds is also critical for drug development, as different enantiomers can exhibit distinct pharmacological activities and metabolic profiles.

References

- 1. Methyl 2-amino-2-(4-bromophenyl)acetate | C9H10BrNO2 | CID 2764323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Two groups of amino acids interact with GABA-A receptors coupled to t-[35S]butylbicyclophosphorothionate binding sites: possible involvement with seizures associated with hereditary amino acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-amino-2-(4-bromophenyl)acetic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 2-amino-2-(4-bromophenyl)acetic acid, a non-proteinogenic amino acid of interest in synthetic and medicinal chemistry. Due to its structural similarity to other pharmacologically relevant compounds, detailed characterization is crucial for its application in research and drug development. This document presents a summary of its key spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition. A workflow for the spectroscopic analysis of this compound is also provided. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a synthetic amino acid characterized by a phenyl ring substituted with a bromine atom at the para position. This halogenation significantly influences the molecule's electronic properties and potential for further chemical modification, making it a valuable building block in organic synthesis. Accurate spectroscopic data is fundamental for confirming the identity, purity, and structure of this compound in any research or development setting. This guide aims to consolidate the available and predicted spectroscopic information for this compound.

Chemical Structure and Properties

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 | Doublet | 2H | Ar-H (ortho to Br) |

| ~7.3 | Doublet | 2H | Ar-H (meta to Br) |

| ~5.1 | Singlet | 1H | α-CH |

| Variable | Broad | 3H | -NH₃⁺ |

| Variable | Broad | 1H | -COOH |

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~173 | C=O (Carboxyl) |

| ~138 | Aromatic (C-Br) |

| ~132 | Aromatic (C-CH) |

| ~129 | Aromatic (CH) |

| ~122 | Aromatic (CH) |

| ~57 | α-C |

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Broad | O-H stretch (Carboxylic acid) |

| 3100-3000 | Medium | N-H stretch (Amine) |

| ~3030 | Medium | C-H stretch (Aromatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1485 | Medium | C=C stretch (Aromatic) |

| ~1520 | Medium | N-H bend (Amine) |

| ~1070 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z Value | Interpretation |

| 229.97, 231.97 | [M+H]⁺ isotopic pattern for Br |

| 212.97, 214.97 | [M-NH₃]⁺ |

| 184.96, 186.96 | [M-COOH]⁺ |

| 104.05 | [C₈H₈]⁺ (Fragment from loss of Br, NH₂, COOH) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Due to the zwitterionic nature of amino acids, deuterated water (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable solvents. For this compound, DMSO-d₆ is often preferred to avoid the exchange of labile protons with D₂O.

-

Dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent in a 5 mm NMR tube.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher, corresponding to the proton frequency.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

-

Data Acquisition:

-

Lower the ATR press to ensure firm and even contact between the sample and the crystal.

-

Record a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

-

A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization.

-

-

Instrumentation and Data Acquisition:

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

The solvent is nebulized and desolvated, and the analyte molecules are ionized.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable for bromine-containing fragments.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

Theoretical Properties of 2-Amino-2-(4-bromophenyl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of 2-amino-2-(4-bromophenyl)acetic acid, a halogenated non-proteinogenic amino acid. The document collates available physicochemical data and outlines the computational and experimental methodologies required for a thorough characterization of this compound. While specific quantum chemical calculations and biological activity data for this compound are not extensively available in the current literature, this guide establishes a framework for such investigations based on established principles and data from structurally analogous compounds. The guide is intended to serve as a foundational resource for researchers in medicinal chemistry, computational biology, and drug development.

Introduction

This compound, also known as 4-bromophenylglycine, belongs to the class of α-amino acids. The presence of a bromine atom on the phenyl ring significantly influences its electronic properties, lipophilicity, and potential for intermolecular interactions, making it an interesting candidate for drug design and as a building block in synthetic organic chemistry. Understanding the theoretical properties of this molecule is crucial for predicting its behavior in biological systems and for designing novel therapeutic agents. This guide summarizes its known physicochemical properties and provides detailed protocols for its synthesis, characterization, and computational analysis.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 1. This data has been aggregated from various chemical databases and provides a baseline for its characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO₂ | --INVALID-LINK-- |

| Molecular Weight | 230.06 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 71079-03-3 | --INVALID-LINK-- |

| Melting Point | 273-274 °C | --INVALID-LINK--[1] |

| Boiling Point (Predicted) | 363.2 ± 32.0 °C | --INVALID-LINK--[1] |

| Density (Predicted) | 1.673 ± 0.06 g/cm³ | --INVALID-LINK--[1] |

| pKa (Predicted) | 1.81 ± 0.10 | --INVALID-LINK--[1] |

| XLogP3 (Computed) | -1 | --INVALID-LINK-- |

| Polar Surface Area | 63.3 Ų | --INVALID-LINK-- |

| Rotatable Bond Count | 2 | --INVALID-LINK-- |

Theoretical and Computational Analysis

While specific computational studies on this compound are scarce, this section outlines a standard protocol for its theoretical analysis using Density Functional Theory (DFT), a powerful quantum chemical method.

Computational Protocol: Density Functional Theory (DFT) Calculations

Objective: To determine the optimized molecular geometry, electronic properties, and vibrational frequencies of this compound.

Methodology:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

-

Initial Structure: The 3D structure of this compound can be built using a molecular editor and pre-optimized using a molecular mechanics force field (e.g., MMFF94).

-

Level of Theory:

-

Functional: The B3LYP hybrid functional is a common and reliable choice for organic molecules.

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended to provide a good balance between accuracy and computational cost.

-

-

Calculations:

-

Geometry Optimization: A full geometry optimization is performed to find the lowest energy conformation of the molecule.

-

Frequency Calculation: A frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

-

Electronic Properties: From the optimized structure, various electronic properties can be calculated, including:

-

Molecular Orbitals: Visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand reactivity.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, which relates to the chemical reactivity and kinetic stability of the molecule.

-

Mulliken Atomic Charges: To understand the charge distribution within the molecule.

-

Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack.

-

-

Expected Data Presentation: The results of these calculations should be tabulated for clarity.

Table 2: Predicted Quantum Chemical Properties (Hypothetical Data)

| Property | Predicted Value |

| Optimized Ground State Energy (Hartrees) | Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Dipole Moment (Debye) | Value |

Table 3: Selected Predicted Vibrational Frequencies (Hypothetical Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| O-H stretch (Carboxylic acid) | ~3500 | Stretching of the hydroxyl bond |

| N-H stretch (Amine) | ~3400 | Symmetric and asymmetric stretching |

| C=O stretch (Carboxylic acid) | ~1750 | Stretching of the carbonyl bond |

| C-Br stretch | ~600 | Stretching of the carbon-bromine bond |

Experimental Protocols

This section provides a generalized protocol for the synthesis and characterization of this compound.

Synthesis Protocol: Strecker Synthesis

A common method for the synthesis of α-amino acids is the Strecker synthesis.

Workflow for the Synthesis of this compound:

Caption: A generalized workflow for the synthesis of this compound via the Strecker synthesis.

Materials:

-

4-Bromobenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Hydrochloric acid (HCl)

-

Methanol

-

Water

-

Sodium hydroxide (for neutralization)

Procedure:

-

Step 1 & 2 (Formation of α-Aminonitrile):

-

Dissolve 4-bromobenzaldehyde in methanol.

-

Add an aqueous solution of ammonium chloride and sodium cyanide.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

The intermediate α-aminonitrile will precipitate out of the solution or can be extracted.

-

-

Step 3 (Hydrolysis):

-

The crude α-aminonitrile is then subjected to hydrolysis with a strong acid, such as concentrated HCl, under reflux.

-

This step converts the nitrile group to a carboxylic acid.

-

-

Purification:

-

After hydrolysis, the reaction mixture is cooled and neutralized to precipitate the amino acid.

-

The crude product is then purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

-

Safety Note: This synthesis involves highly toxic cyanides and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Spectroscopic Characterization

The synthesized compound should be characterized using standard spectroscopic techniques to confirm its identity and purity.

Table 4: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (doublets), α-proton (singlet), amine and carboxylic acid protons (broad singlets). |

| ¹³C NMR | Carbonyl carbon, aromatic carbons (with distinct signals for the carbon attached to bromine), α-carbon. |

| FT-IR (cm⁻¹) | Broad O-H stretch (~3000-3500), N-H stretches (~3300-3400), C=O stretch (~1700-1750), aromatic C=C stretches (~1450-1600), C-Br stretch (~500-650). |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound, and characteristic fragmentation patterns. |

Potential Biological Activity and Signaling Pathways (Hypothetical)

While there is limited specific data on the biological activity of this compound, derivatives of similar halogenated amino acids have shown potential as anti-inflammatory or antimicrobial agents. The presence of the bromophenyl group could facilitate interactions with biological targets through halogen bonding.

Hypothetical Mechanism of Action as an Anti-inflammatory Agent:

Many non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting cyclooxygenase (COX) enzymes. A hypothetical signaling pathway illustrating this is shown below. It is important to note that this is a generalized pathway and the actual mechanism of action for this compound, if any, would require experimental validation.

Caption: A hypothetical signaling pathway showing the potential inhibition of COX enzymes by this compound.

Conclusion

This technical guide has summarized the available theoretical and physicochemical properties of this compound. It also provides a framework for its synthesis, characterization, and in-depth computational analysis. While there is a clear need for further experimental and computational research to fully elucidate the properties and potential applications of this molecule, this document serves as a valuable starting point for researchers in the field. The provided protocols and theoretical considerations are intended to guide future studies that will undoubtedly contribute to a more complete understanding of this interesting halogenated amino acid.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of 2-Amino-2-(4-bromophenyl)acetic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry and drug discovery to enhance pharmacological properties. 2-Amino-2-(4-bromophenyl)acetic acid, a non-proteinogenic amino acid, offers unique structural and functional advantages when integrated into peptide sequences. The presence of the bromophenyl moiety can induce specific conformational constraints, enhance binding affinity through halogen bonding, and improve metabolic stability against enzymatic degradation. Furthermore, the bromine atom serves as a versatile chemical handle for post-synthetic modifications, enabling the creation of diverse peptide libraries and conjugates.

This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into peptides using Fmoc-based solid-phase peptide synthesis (SPPS), with a special focus on optimizing coupling efficiency and minimizing racemization. Additionally, protocols for post-synthetic modifications via palladium-catalyzed cross-coupling reactions are presented.

Key Advantages of Incorporating this compound

-

Enhanced Biological Activity: The rigid bromophenyl group can lock the peptide backbone into a bioactive conformation, potentially increasing its affinity and selectivity for biological targets.

-

Increased Metabolic Stability: The unnatural amino acid structure can confer resistance to proteolytic degradation, leading to a longer in-vivo half-life.

-

Scaffold for Diversification: The bromo-substituent provides a reactive site for post-synthetic modifications, such as Suzuki, Sonogashira, and Heck cross-coupling reactions, allowing for the introduction of a wide range of chemical moieties.[1]

-

Probing Molecular Interactions: The unique electronic and steric properties of the bromophenyl group can be utilized to probe and optimize interactions with target proteins.

Data Presentation: Comparison of Coupling Reagents

The primary challenge in the incorporation of phenylglycine derivatives like this compound is the increased acidity of the α-proton, which elevates the risk of epimerization during the base-catalyzed coupling step. The choice of coupling reagent and base is therefore critical to maintain stereochemical integrity. While specific quantitative data for this compound is limited, the following table summarizes the expected performance of various coupling reagents based on data from the closely related 4-chlorophenylglycine and other sterically hindered amino acids.

| Coupling Reagent | Reagent Class | Relative Reactivity | Racemization Risk | Recommended Use |

| COMU | Uronium/Aminium | Very High | Very Low (with TMP/DMP) | Highly Recommended for minimizing racemization |

| DEPBT | Phosphonium | High | Very Low (with TMP/DMP) | Highly Recommended for minimizing racemization |

| HATU | Uronium/Aminium | Very High | Low to Moderate | Excellent for difficult couplings, but weaker bases are advised |

| HCTU | Uronium/Aminium | Very High | Low to Moderate | A cost-effective alternative to HATU with similar reactivity |

| HBTU | Uronium/Aminium | High | Moderate | A standard, cost-effective reagent, but higher racemization risk |

| PyBOP | Phosphonium | High | Moderate | Good for hindered couplings with reduced guanidinylation side reactions |

| DIC/OxymaPure | Carbodiimide/Additive | Moderate | Moderate | A cost-effective option, but with a higher risk of racemization |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual synthesis of a peptide containing this compound on a 0.1 mmol scale using Fmoc/tBu chemistry.

Materials and Reagents:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids

-

Fmoc-2-amino-2-(4-bromophenyl)acetic acid

-

Coupling Reagent: COMU or DEPBT (recommended)

-

Base: 2,4,6-Trimethylpyridine (TMP) or 2,6-Dimethylpyridine (DMP) (recommended) or Diisopropylethylamine (DIPEA)

-

Fmoc Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM) (peptide synthesis grade)

-

Washing Solvents: Methanol, Diethyl ether

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Reagents for Kaiser Test

Procedure:

-

Resin Swelling:

-

Place the resin in a reaction vessel.

-

Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

Perform a Kaiser test to confirm the presence of a free amine (blue color).

-

-

Coupling of Standard Fmoc-Amino Acids:

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq.), coupling reagent (e.g., HATU, 2.9 eq.), and an additive (e.g., HOAt, 3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the amino acid solution to activate it.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

Wash the resin with DMF (3-5 times).

-

Perform a Kaiser test to confirm complete coupling (beads remain yellow).

-

-

Incorporation of Fmoc-2-amino-2-(4-bromophenyl)acetic acid (Critical Step):

-

In a separate vial, dissolve Fmoc-2-amino-2-(4-bromophenyl)acetic acid (3 eq.) and COMU or DEPBT (3 eq.) in DMF.

-

Add TMP or DMP (6 eq.) to the activation mixture.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate for 2-4 hours at room temperature.

-

Wash the resin with DMF (3-5 times).

-

Confirm complete coupling with a Kaiser test.

-

-

Chain Elongation:

-

Repeat steps 2 and 3 (or 4 for subsequent incorporations of the unnatural amino acid) for each amino acid in the sequence.

-

-

Final Deprotection and Cleavage:

-

After the final coupling, perform a final Fmoc deprotection (step 2).

-

Wash the peptide-resin with DMF, then DCM, and finally methanol.

-

Dry the resin under vacuum for at least 4 hours.

-

Add the cleavage cocktail to the dried resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold diethyl ether 2-3 times.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC to confirm identity and purity.

-

Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling on a resin-bound peptide containing this compound.[2][3]

Materials and Reagents:

-

Peptide-resin containing this compound

-

Aryl boronic acid (3-5 eq.)

-

Palladium Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃ (0.1-0.2 eq.)

-

Ligand (if needed): SPhos (0.2-0.4 eq.)

-

Base: Aqueous Na₂CO₃ (2M) or K₂CO₃

-

Solvent System: A mixture of Toluene/Ethanol/Water or THF/Toluene/Water

Procedure:

-

Swell the peptide-resin in the chosen solvent system.

-

Add the aryl boronic acid, palladium catalyst, ligand (if used), and base to the reaction vessel.

-

Heat the reaction mixture at 60-80°C for 4-12 hours under an inert atmosphere (e.g., Argon or Nitrogen).

-